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Abstract
ML145 is a potent and selective small-molecule antagonist of the human G protein-coupled

receptor 35 (GPR35), an orphan receptor implicated in a range of physiological and

pathological processes, including inflammation and cancer.[1][2][3] This technical guide

provides a comprehensive overview of the discovery, chemical properties, and biological

activity of ML145. It includes detailed experimental protocols for key assays used in its

characterization, a summary of its quantitative data, and visualizations of the relevant signaling

pathways and experimental workflows. This document is intended to serve as a valuable

resource for researchers investigating the role of GPR35 and the therapeutic potential of its

antagonists.

Discovery of ML145
ML145 (PubChem CID: 2286812) was identified through a high-throughput screening (HTS)

campaign of approximately 300,000 compounds conducted by the NIH Molecular Libraries

Program.[1] The primary screening assay was a cell-based, high-content imaging assay that

monitored the recruitment of β-arrestin to GPR35 upon agonist stimulation.[1][3] This approach

led to the identification of ML145 as a potent inhibitor of GPR35 signaling.
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The discovery of ML145 followed a systematic workflow designed to identify and characterize

novel GPR35 antagonists.

Primary Screening
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Identify initial hits

Dose-Response Analysis

Counterscreening (e.g., GPR55)

Confirm potency and selectivity

Structure-Activity Relationship (SAR) Studies

In vitro ADME/Tox Profiling
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Mechanism of Action Studies
(e.g., ERK1/2 Phosphorylation)
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Discovery workflow for GPR35 antagonists like ML145.

Chemical Synthesis and Properties
While a detailed step-by-step synthesis protocol for ML145 is not readily available in the public

domain, its chemical properties are well-defined.

IUPAC Name: 2-hydroxy-4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-

3-yl)butanamido)benzoic acid[4]

Chemical Formula: C₂₄H₂₂N₂O₅S₂[4]

Molecular Weight: 482.57 g/mol [4]

CAS Number: 1164500-72-4[4]

Biological Activity and Mechanism of Action
ML145 is a selective and competitive antagonist of human GPR35.[2][4] It also exhibits non-

competitive inhibitory activity against the cell division control protein 42 (Cdc42) GTPase.[1]

GPR35 Antagonism
ML145 potently blocks the agonist-induced signaling of GPR35.[1] GPR35 is known to couple

to multiple G protein subtypes, including Gαi/o and Gα12/13, and also signals through a β-

arrestin-mediated pathway.[2][5] By binding to the receptor, ML145 prevents the conformational

changes necessary for downstream signaling cascades.
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GPR35 signaling and inhibition by ML145.

Cdc42 GTPase Inhibition
In addition to its effects on GPR35, ML145 has been shown to be a non-competitive inhibitor of

Cdc42, a key regulator of cytoskeletal dynamics and cell migration.[1] This dual activity

suggests that ML145 may have complex effects on cellular processes. It is important to

distinguish ML145 from ML141 (CID-2950007), which is a more selective Cdc42 inhibitor.[6][7]

Quantitative Data
The following table summarizes the key quantitative data for ML145.
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Property Value Reference

Potency (IC₅₀) 20.1 nM (for human GPR35) [1][8]

Selectivity
>1000-fold selective for

GPR35 over GPR55
[8]

Microsomal Stability (Human)
Poor (2.4% remaining after 1

hour)
[8]

Microsomal Stability (Mouse)
Poor (7.0% remaining after 1

hour)
[8]

Permeability (PAMPA)
Moderate to Poor (pH

dependent)
[8]

Hepatotoxicity No toxicity observed (>50 µM) [8]

Experimental Protocols
β-Arrestin Recruitment Assay (Primary Assay)
This assay was central to the discovery of ML145 and is used to quantify its antagonist activity

at GPR35.[3]

Objective: To measure the ability of ML145 to inhibit agonist-induced recruitment of β-arrestin

to the GPR35 receptor.

Cell Line: U2OS (Human Osteosarcoma) cell line stably co-expressing human GPR35 and β-

arrestin2-GFP.[1][3]

Materials:

U2OS-GPR35-β-arrestin2-GFP cells

Assay medium: McCoy's 5A with 1% charcoal/dextran-stripped fetal bovine serum[1]

GPR35 agonist: Zaprinast[1]

ML145 dissolved in DMSO
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384-well imaging plates

High-content imaging system

Protocol:

Cell Plating: Seed U2OS-GPR35-β-arrestin2-GFP cells into 384-well imaging plates at a

density of 2,000 cells per well in 20 µL of assay medium and incubate overnight at 37°C in

5% CO₂.[1]

Compound Addition: Add 100 nL of ML145 or control solutions (DMSO vehicle) to the assay

plates.

Agonist Stimulation: Add 5 µL of Zaprinast at a final concentration equivalent to its EC₈₀ to all

wells except for the negative control wells.[1]

Incubation: Incubate the plates for 90 minutes at 37°C in 5% CO₂.[1]

Imaging: Acquire images of the GFP signal in each well using a high-content imaging

system.

Image Analysis: Quantify the translocation of β-arrestin2-GFP from the cytoplasm to the

plasma membrane. Calculate the percent inhibition by ML145 relative to the agonist control.

ERK1/2 Phosphorylation Assay
This assay assesses the functional consequence of GPR35 antagonism on a downstream

signaling pathway.

Objective: To determine the effect of ML145 on agonist-induced phosphorylation of ERK1/2.

Cell Line: HEK293 cells stably expressing human GPR35.[1]

Protocol:

Cell Culture and Starvation: Plate HEK293-GPR35 cells in 6-well plates. Once confluent,

serum-starve the cells for 4-6 hours.[1]
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Compound Treatment: Pre-incubate the cells with various concentrations of ML145 or

vehicle (DMSO) for 30 minutes.[1]

Agonist Stimulation: Stimulate the cells with a GPR35 agonist (e.g., Zaprinast at its EC₈₀) for

5-10 minutes.[1]

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane,

and probe with antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total

ERK1/2.

Cdc42 Activation Assay (Pull-Down)
This assay is used to measure the activity of ML145 on its secondary target, Cdc42.

Objective: To determine if ML145 inhibits the active, GTP-bound form of Cdc42.

Protocol:

Cell Treatment: Treat cells of interest with desired concentrations of ML145 or vehicle.

Cell Lysis: Lyse the cells in a buffer that preserves GTPase activity.

Pull-Down: Incubate cell lysates with a GST-fusion protein containing the p21-binding

domain (PBD) of PAK1, which specifically binds to active (GTP-bound) Cdc42, coupled to

glutathione-agarose beads.

Washing: Wash the beads to remove non-specifically bound proteins.

Elution and Detection: Elute the bound proteins and detect the amount of pulled-down Cdc42

by Western blotting using a Cdc42-specific antibody.
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ML145 is a valuable research tool for studying the biology of human GPR35. Its high potency

and selectivity make it a suitable probe for in vitro investigations. However, its poor metabolic

stability and significant species selectivity, with low affinity for rodent orthologs, limit its utility for

in vivo studies in preclinical animal models.[8] The dual activity of ML145 as a GPR35

antagonist and a Cdc42 inhibitor should be considered when interpreting experimental results.

Further research is warranted to explore the full therapeutic potential of targeting GPR35 and

to develop antagonists with improved pharmacokinetic profiles suitable for in vivo applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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